molecular formula C16H14O B8634000 5-(Benzyloxy)-1-methylene-1,2-dihydrocyclobutabenzene

5-(Benzyloxy)-1-methylene-1,2-dihydrocyclobutabenzene

Cat. No.: B8634000
M. Wt: 222.28 g/mol
InChI Key: UNWUKHNQUWXMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-1-methylene-1,2-dihydrocyclobutabenzene is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

8-methylidene-3-phenylmethoxybicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C16H14O/c1-12-9-14-7-8-15(10-16(12)14)17-11-13-5-3-2-4-6-13/h2-8,10H,1,9,11H2

InChI Key

UNWUKHNQUWXMER-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

H7.2 (13.0 g, 58.0 mmol) was dissolved in 300 mL THF. The resulting solution was cooled to 0° C. in an ice-water bath. Methyltriphenylphosphonium bromide (24.8 g, 69.6 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) was added and some yellow solid appeared. Potassium 2-methylpropan-2-olate (69.6 mL, 69.6 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) was then added dropwise over an hour. The reaction was stirred at 0° C. for another hour and then quenched by addition of 200 mL saturated NaHCO3. The THF solvent was evaporated by vacuum and the residue was extracted twice with 200 mL EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered, and then concentrated in the presence of silica gel. The residue was purified by column chromatography with 10% EtOAc/hexane to afford H7.3 (4.1 g, 31.8%). MS ESI (pos.) m/e: 223.1 (M+H)+.
Name
H7.2
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
69.6 mL
Type
reactant
Reaction Step Two

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